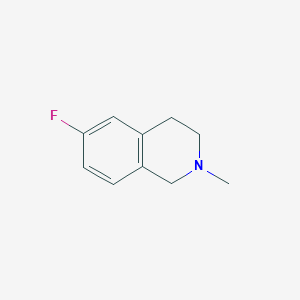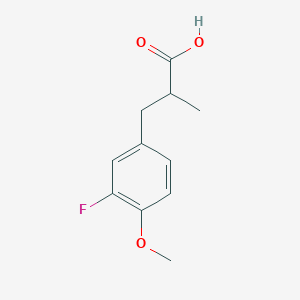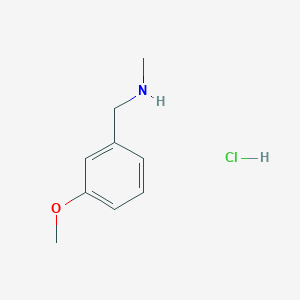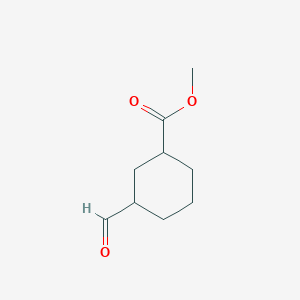
1H-吲哚-3-乙酰氯
描述
1H-Indole-3-acetyl chloride is a chemical compound with the CAS Number: 50720-05-3 . It has a molecular weight of 193.63 . This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
The synthesis of 1H-Indole-3-acetyl chloride and its derivatives involves several steps. One method involves the reaction of indole-3-acetic acid with thionyl chloride to afford 2-(1H-indol-3-yl)acetyl chloride, which is then treated with aniline and various substituted anilines through base condensation reaction to obtain respected indole-3-acetic acid derivatives . Another method involves using methyl 1H-indole-3-carboxylate as a starting material and introducing triazolothiadiazole, triazolothiadiazine, amide, unsymmetrical urea, and other ligands into the indole molecule through active splicing .
Molecular Structure Analysis
The conformational space of 1H-Indole-3-acetic Acid (IAA), a related compound, was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde, a related compound, has been used in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
The indole ring is almost planar, for example, the N1―C2―C3―C3a torsional angle is nearly zero (0.1°) .
科学研究应用
Antiviral Activity
Indole derivatives, including 1H-Indole-3-acetyl chloride, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory and Analgesic Activities
Indole derivatives have also demonstrated anti-inflammatory and analgesic activities. Certain derivatives showed these activities along with a low ulcerogenic index, making them potential alternatives to traditional anti-inflammatory drugs .
Antitubercular Activity
1H-Indole-3-acetyl chloride and its derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This makes them potential candidates for the development of new antitubercular drugs.
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells caused by these substances.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them useful in the fight against various types of infections . They have been found to be effective against a range of microbes.
Role in Multicomponent Reactions (MCRs)
1H-Indole-3-acetyl chloride and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This makes them valuable in the synthesis of complex molecules in a time- and cost-effective manner .
作用机制
Target of Action
1H-Indole-3-acetyl chloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 1H-Indole-3-acetyl chloride involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Another derivative showed anti-inflammatory and analgesic activities . .
Biochemical Pathways
Indole derivatives, including 1H-Indole-3-acetyl chloride, affect various biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The indole-3-acetamide (IAM) pathway is a well-characterized pathway in bacteria, where tryptophan is first converted to IAM, which is then converted to IAA . These pathways and their downstream effects play a significant role in the biological activities of indole derivatives.
Result of Action
The result of the action of 1H-Indole-3-acetyl chloride can be inferred from the effects of similar indole derivatives. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Another derivative showed anti-inflammatory and analgesic activities . These results indicate the potential therapeutic applications of 1H-Indole-3-acetyl chloride.
Action Environment
The action of 1H-Indole-3-acetyl chloride, like other indole derivatives, can be influenced by various environmental factors. For instance, gut bacteria are involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors can influence the action, efficacy, and stability of 1H-Indole-3-acetyl chloride.
安全和危害
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
属性
IUPAC Name |
2-(1H-indol-3-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHMRIBEZUPRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)





![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)